molecular formula C13H9F3N4O B2897179 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 361368-95-8

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2897179
CAS No.: 361368-95-8
M. Wt: 294.237
InChI Key: VLAQQXHUBOANMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 5-position and a trifluoromethyl group at the 7-position

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is microtubules (MTs) . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with microtubules at distinct binding sites within the MT structure . The interaction can produce different cellular responses depending on the substitution pattern . The compound’s mode of action is primarily through its interaction with these binding sites, leading to changes in the microtubule dynamics .

Biochemical Pathways

The compound affects the biochemical pathways associated with microtubule dynamics. By interacting with microtubules, it can disrupt their normal function, leading to alterations in cell shape, motility, and intracellular transport . The downstream effects of these changes can vary, but they often result in the inhibition of cell division and growth .

Result of Action

The compound has shown promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates . It has been found to have better minimum inhibitory concentration (MIC) values towards the tested MDR strains compared to reference drugs . The most active compounds showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells, suggesting a good safety profile .

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. Common reagents used in these reactions include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and active methylene reagents . For example, the reaction with C-nucleophiles under mild base-free conditions can yield stable 1.5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-9-4-2-8(3-5-9)10-6-11(13(14,15)16)20-12(19-10)17-7-18-20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAQQXHUBOANMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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